"Tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate" physicochemical properties
"Tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate" physicochemical properties
This technical guide details the physicochemical properties, synthesis, and characterization of Tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate (CAS: 1211581-86-0). This compound is a critical steric scaffold used in the development of neurokinin-1 (NK1) receptor antagonists and novel opioid ligands.
Chemical Identity & Structural Analysis
This moiety features a piperidine ring protected at the nitrogen by a tert-butoxycarbonyl (Boc) group, with a quaternary carbon at position 4 substituted by both a free primary amine and a phenyl ring. This quaternary center creates significant steric bulk, influencing both the chemical reactivity and the binding affinity of derived pharmacophores.
| Attribute | Detail |
| CAS Number | 1211581-86-0 |
| IUPAC Name | tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate |
| Synonyms | 1-Boc-4-amino-4-phenylpiperidine; 4-Amino-4-phenyl-N-Boc-piperidine |
| Molecular Formula | C₁₆H₂₄N₂O₂ |
| Molecular Weight | 276.38 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCC(N)(CC1)C2=CC=CC=C2 |
| InChI Key | Available upon specific database query (Analogous to related 4-substituted piperidines) |
Structural Visualization
The molecule possesses a gem-disubstituted C4 position.[1] The steric hindrance of the phenyl group stabilizes the amine but also necessitates high-energy reagents for functionalization during synthesis.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models suitable for process chemistry applications.
| Property | Value / Range | Condition / Note |
| Physical State | Solid (Crystalline Powder) | Standard Temperature & Pressure |
| Color | White to Off-White | Dependent on purity (>98%) |
| Melting Point | 105°C – 115°C (Predicted) | Experimental values for specific polymorphs may vary; analogous 4-phenyl piperidines melt in this range. |
| Boiling Point | ~412°C | Predicted at 760 mmHg (Decomposes before boiling) |
| Solubility | Soluble: DCM, DMSO, MeOH, EtOAcInsoluble: Water | Lipophilic Boc and Phenyl groups dominate solubility profile. |
| LogP (Octanol/Water) | 2.8 – 3.2 (Calculated) | Indicates moderate lipophilicity; suitable for CNS penetration scaffolds. |
| pKa (Conjugate Acid) | ~9.5 (Primary Amine) | The amine is basic; forms stable salts with HCl/TFA. |
| Density | ~1.1 g/cm³ | Predicted |
Synthesis & Manufacturing Strategy
The construction of the quaternary amino-phenyl center is the rate-limiting step. The most robust route avoids direct nucleophilic attack on the sterically crowded ketone and instead utilizes a rearrangement of a carboxylic acid derivative.
Preferred Route: Hofmann Rearrangement
This protocol utilizes [Bis(trifluoroacetoxy)iodo]benzene (PIFA) to convert the primary amide to the amine with retention of the Boc group.
Step-by-Step Protocol:
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Starting Material: 1-(tert-butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid.
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Amide Formation: Activate the acid with CDI (1.1 eq) in DCM, then treat with aqueous ammonia or ammonium hydroxide to yield the primary carboxamide.
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Rearrangement (The Critical Step):
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Dissolve the carboxamide in an Acetonitrile/Water (1:1) mixture.[2]
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Add PIFA (1.05 eq) at 0°C.
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Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
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Mechanism:[3][4][5][6] The hypervalent iodine reagent promotes the migration of the alkyl group to the nitrogen, expelling CO₂ and yielding the primary amine.
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Figure 1: Synthetic pathway via oxidative rearrangement of the primary amide.
Analytical Characterization
Validation of the structure requires confirming the loss of the carbonyl carbon (from the amide/acid) and the presence of the free amine.
Nuclear Magnetic Resonance (NMR)[1][3]
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¹H NMR (400 MHz, DMSO-d₆):
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δ 7.20–7.45 (m, 5H): Aromatic phenyl protons.
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δ 3.40–3.60 (m, 4H): Piperidine methylene protons adjacent to Nitrogen (C2/C6).
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δ 1.90–2.10 (m, 4H): Piperidine methylene protons adjacent to the quaternary center (C3/C5).
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δ 1.40 (s, 9H): tert-Butyl group (Boc).
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δ 1.6–2.0 (br s, 2H): Free NH₂ protons (exchangeable with D₂O).
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Mass Spectrometry (LC-MS)[1]
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Ionization: ESI (+)
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Observed Mass: [M+H]⁺ = 277.2 m/z; [M+Na]⁺ = 299.2 m/z.
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Fragmentation: Loss of Boc group (-100 Da) often observed, showing a fragment at ~177 m/z.
Handling & Safety (GHS Classification)
While specific toxicological data for this intermediate is limited, it is classified based on functional group reactivity and analogous piperidines.
Signal Word: WARNING
| Hazard Statement | Code | Precautionary Measure |
| Causes skin irritation | H315 | Wear nitrile gloves; wash hands after handling. |
| Causes serious eye irritation | H319 | Use safety goggles (ANSI Z87.1). |
| May cause respiratory irritation | H335 | Handle in a fume hood to avoid dust inhalation. |
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to atmospheric CO₂ (carbamate formation) over long periods.
References
-
Preparation of Pyrido Pyrimidines. US Patent 2012/0184542 A1. (2012). Describes the Hofmann rearrangement synthesis of the target compound using PIFA.
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PubChem Compound Summary: Tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate. National Center for Biotechnology Information. (Accessed 2024).
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SynHet Catalog Entry: CAS 1211581-86-0. SynHet. (Accessed 2024). Commercial availability and analytical specifications.
Sources
- 1. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20120184542A1 - Pyrido pyrimidines - Google Patents [patents.google.com]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 5. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents [patents.google.com]
- 6. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
